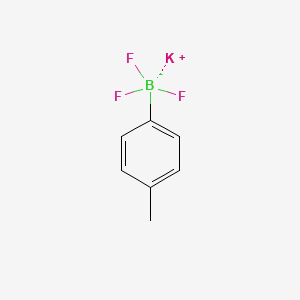

Potassium p-tolyltrifluoroborate

Übersicht

Beschreibung

Potassium p-tolyltrifluoroborate is an organoboron compound with the chemical formula CH₃C₆H₄BF₃K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, making it a significant reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium p-tolyltrifluoroborate can be synthesized through the reaction of p-tolylboronic acid with potassium hydrogen fluoride (KHF₂) in the presence of a suitable solvent. The reaction typically proceeds as follows: [ \text{CH}_3\text{C}_6\text{H}_4\text{B(OH)}_2 + \text{KHF}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{BF}_3\text{K} + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions .

Types of Reactions:

Substitution Reactions: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Carbonylative Arylation: It can also participate in the carbonylative arylation of vinyl ketones via 1,4-addition.

Amination Reactions: The compound can be used in the synthesis of primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions.

Common Reagents and Conditions:

Palladium Catalysts: Often used in cross-coupling reactions.

Hydroxylamine-O-sulfonic Acid: Used in amination reactions.

Vinyl Ketones: Reactants in carbonylative arylation.

Major Products:

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Aryl Ketones: Products of carbonylative arylation.

Primary Arylamines: Resulting from amination reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biaryl Compounds

Precursor for Cross-Coupling Reactions

KpT serves as a precursor for the synthesis of biaryl compounds through palladium-catalyzed cross-coupling reactions with aryl halides. The reaction typically involves the use of a Pd/C catalyst, facilitating the formation of biaryl products in good yields. This method is particularly advantageous due to the stability and ease of handling of KpT compared to traditional boronic acids .

Carbonylative Arylation

Reagent in Carbonylative Reactions

KpT has been employed as a reagent in the carbonylative arylation of vinyl ketones via 1,4-addition. This application allows for the introduction of aryl groups into carbonyl compounds, expanding the scope of synthetic methodologies available for creating complex organic molecules .

Synthesis of Primary Aryl Amines

Metal-Free Conditions

The compound can also be utilized as a substrate for synthesizing primary arylamines by reacting with hydroxylamine-O-sulfonic acid under metal-free conditions. This method provides an efficient route to amine derivatives, which are essential in pharmaceuticals and agrochemicals .

Reductive Amination

Functionalization through Reductive Amination

Recent studies have demonstrated that KpT can undergo reductive amination to yield amine-substituted organotrifluoroborates. This transformation involves the conversion of aldehyde-containing potassium organotrifluoroborates to amines using various hydride donors such as potassium formate and catalytic palladium acetate . The stability of the carbon-boron bond under aggressive reaction conditions makes KpT an attractive candidate for this application.

Stability and Reactivity

Stability in Synthetic Transformations

this compound exhibits remarkable stability towards air and moisture, which is a significant advantage over other organoboron reagents. Its tetracoordinate nature protects the inherent reactivity of the C-B bond, allowing it to endure various synthetic transformations before being activated under specific conditions required for cross-coupling reactions .

Table 1: Summary of Applications

Case Study: Suzuki-Miyaura Cross-Coupling

In a notable study, KpT was utilized in Suzuki-Miyaura cross-coupling reactions where it demonstrated high reactivity with various aryl halides under optimized conditions. The use of palladium catalysts facilitated efficient coupling reactions, yielding biaryl products with excellent selectivity and yield . This case exemplifies the compound's utility in constructing complex molecular architectures.

Wirkmechanismus

The mechanism by which potassium p-tolyltrifluoroborate exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The compound’s trifluoroborate group acts as a stable and reactive nucleophile, facilitating the formation of carbon-carbon bonds. The palladium-catalyzed Suzuki-Miyaura reaction, for example, involves the oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with the trifluoroborate and reductive elimination to form the biaryl product .

Vergleich Mit ähnlichen Verbindungen

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium allyltrifluoroborate

Comparison: Potassium p-tolyltrifluoroborate is unique due to its p-tolyl group, which imparts specific electronic and steric properties that can influence the reactivity and selectivity of the compound in various reactions. Compared to potassium phenyltrifluoroborate, the presence of the methyl group in this compound can

Biologische Aktivität

Potassium p-tolyltrifluoroborate (K[4-MeC6H4BF3]) is a versatile organoboron compound that has garnered attention in various fields of chemistry, particularly in synthetic organic chemistry and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and related research findings.

This compound is characterized by its trifluoroborate functional group, which enhances its reactivity in cross-coupling reactions. It serves as a precursor for the synthesis of biaryl compounds and can engage in carbonylative arylation reactions. The general reaction mechanism involves its coupling with aryl halides in the presence of palladium catalysts, yielding high product yields under optimized conditions .

The biological activity of this compound primarily arises from its hydrolysis to yield boronic acids, which are known for their diverse biological effects. The hydrolysis rate of this compound varies with different conditions, such as solvent composition and stirring rates. Studies indicate that the hydrolysis process is influenced by the nature of the substituents on the aromatic ring, impacting the stability and reactivity of the resulting boronic acid .

Case Studies

-

Cross-Coupling Reactions :

A study demonstrated that this compound effectively participates in palladium-catalyzed cross-coupling reactions with arenediazonium salts, achieving yields up to 92% for the desired biaryl products. This highlights its utility in synthesizing complex organic molecules relevant for pharmaceutical applications . -

Hydrolysis Behavior :

Research on the dynamic ion speciation during hydrolysis revealed that this compound exhibits a slower hydrolysis rate compared to other trifluoroborates like p-methoxyphenyltrifluoroborate. This behavior suggests that the tolyl group stabilizes the borate structure, affecting its reactivity and potential biological interactions .

Medicinal Chemistry

This compound's ability to release boronic acids makes it a valuable tool in drug discovery and development. Boronic acids are recognized for their role in targeting various biological pathways, including enzyme inhibition and modulation of protein interactions. This property opens avenues for developing therapeutics targeting diseases such as cancer and diabetes .

Environmental and Toxicological Considerations

While this compound is generally considered safe for laboratory use, its environmental impact remains a concern due to the potential toxicity of trifluoroborate species. Studies are ongoing to evaluate its biodegradability and ecological effects, emphasizing the need for careful handling and disposal practices in research settings .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

Potassium p-tolyltrifluoroborate serves as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling efficient biaryl bond formation.

Key Findings:

-

Reaction with Arenediazonium Salts :

In methanol at reflux with 5 mol% Pd/C, this compound reacts with p-bromobenzenediazonium tetrafluoroborate to yield biaryl products in 92% yield (GC analysis). Bromobenzene (11% yield) forms as a minor byproduct via reduction of residual diazonium salt .

Mechanism:

The reaction proceeds through oxidative addition of the aryl halide to palladium(0), transmetallation with the trifluoroborate, and reductive elimination to form the biaryl bond. The trifluoroborate’s stability minimizes premature hydrolysis, ensuring high coupling efficiency .

Hydrolysis Behavior and Kinetic Analysis

Hydrolysis of potassium p-tolyltrifluoroborate generates reactive boronic acids, with kinetics influenced by substituents and reaction conditions.

Experimental Data:

| Parameter | p-Tolyltrifluoroborate | p-Methoxyphenyltrifluoroborate | Cyclohexyltrifluoroborate |

|---|---|---|---|

| Rate Constant (×10⁻³ s⁻¹) | 1.2 ± 0.1 | 2.8 ± 0.2 | 2.5 ± 0.2 |

| Induction Period (min) | 10–15 | 5–8 | 5–8 |

Conditions: THF/H₂O (10:1), Cs₂CO₃, 50°C .

Critical Observations:

-

Substituent Effects : The electron-donating methyl group stabilizes the trifluoroborate, resulting in slower hydrolysis compared to p-methoxy or cyclohexyl analogs .

-

Stirring Rate : Fast stirring (600 rpm) reduces induction periods but accelerates hydrolysis rates for p-methoxyphenyl and cyclohexyl derivatives. For p-tolyltrifluoroborate, slow stirring (168 rpm) ensures gradual conversion .

-

pH Dynamics : Hydrolysis initiates at pH ~10, followed by a drop to ~8 due to HF release. Base concentration inversely affects reaction completion .

Reaction Optimization and Environmental Sensitivity

The compound’s performance depends critically on solvent, catalyst, and handling protocols.

Case Study: Carbonylative Arylation

While not explicitly detailed in the provided sources, analogous trifluoroborates participate in carbonylative couplings with vinyl ketones. For p-tolyltrifluoroborate, similar reactivity is anticipated under Pd catalysis, though specific data require further validation .

Stability Considerations:

Eigenschaften

IUPAC Name |

potassium;trifluoro-(4-methylphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWDYXJWQBTBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635592 | |

| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216434-82-1 | |

| Record name | Potassium trifluoro(4-methylphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium p-tolyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.